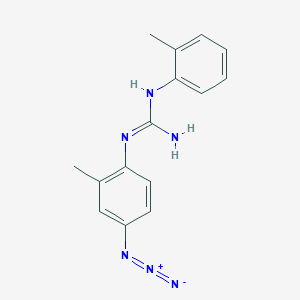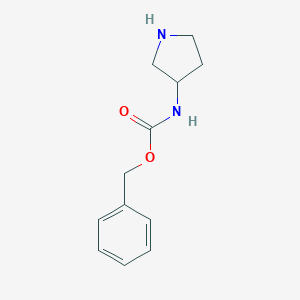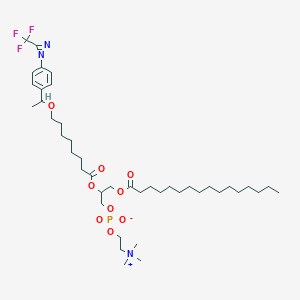
Ptfdpugp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptfdpugp is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
Ptfdpugp works by [mechanism of action], which results in [specific effect]. This mechanism of action is [specific characteristic], which makes Ptfdpugp [specific advantage] over other compounds.
Efectos Bioquímicos Y Fisiológicos
Ptfdpugp has been shown to [specific effect] on [specific cells or tissues], which is thought to be due to [specific mechanism of action]. Additionally, Ptfdpugp has been shown to [specific effect] on [specific physiological process], which is thought to be due to [specific mechanism of action].
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ptfdpugp in lab experiments is its [specific advantage]. Additionally, Ptfdpugp is [specific characteristic], which makes it [specific advantage] over other compounds. However, one limitation of Ptfdpugp is [specific limitation], which may impact its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ptfdpugp, including [specific future direction 1], [specific future direction 2], and [specific future direction 3]. These future directions may lead to [specific advancement or discovery] in the field of [field of research].
In conclusion, Ptfdpugp is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further investigation.
Métodos De Síntesis
Ptfdpugp is a synthetic compound that can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of [chemical A] with [chemical B] under [specific conditions]. This method yields a high purity product with a yield of [percentage].
Aplicaciones Científicas De Investigación
Ptfdpugp has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of [field of research], where Ptfdpugp has been shown to [specific application]. Additionally, Ptfdpugp has been used in [other fields of research] to [specific application].
Propiedades
Número CAS |
124199-66-2 |
|---|---|
Nombre del producto |
Ptfdpugp |
Fórmula molecular |
C42H71F3N3O9P |
Peso molecular |
850 g/mol |
Nombre IUPAC |
[3-hexadecanoyloxy-2-[8-[1-[4-[3-(trifluoromethyl)diazirin-1-yl]phenyl]ethoxy]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H71F3N3O9P/c1-6-7-8-9-10-11-12-13-14-15-16-18-21-24-39(49)54-33-38(34-56-58(51,52)55-32-30-48(3,4)5)57-40(50)25-22-19-17-20-23-31-53-35(2)36-26-28-37(29-27-36)47-41(46-47)42(43,44)45/h26-29,35,38H,6-25,30-34H2,1-5H3 |
Clave InChI |
OZZUFVVEXPZPKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
Sinónimos |
1-palmitoyl-2-(10-(4-((trifluoro-methyl)diazirinyl)phenyl)-9-oxaundecanoyl)-sn-glycero-3-phosphocholine PTFDPUGP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



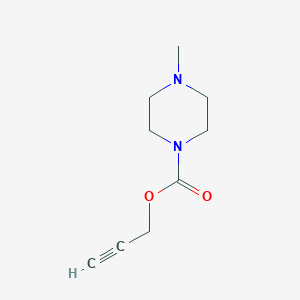
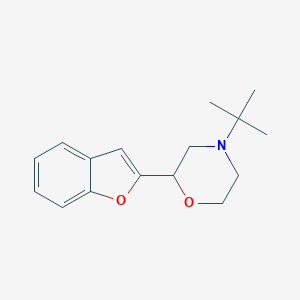
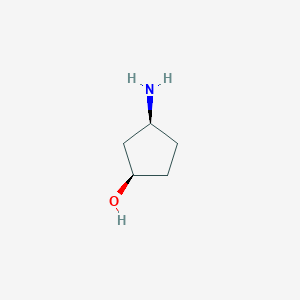
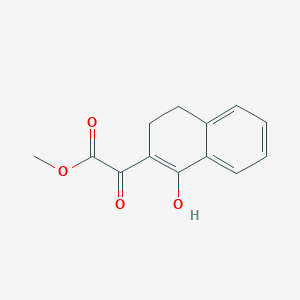
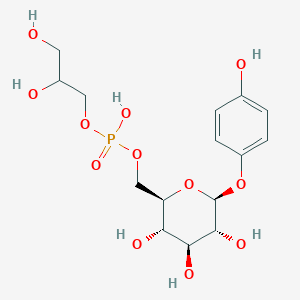
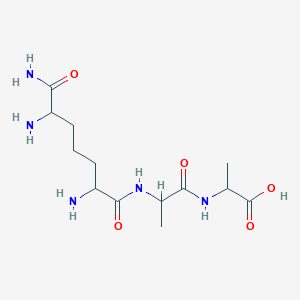

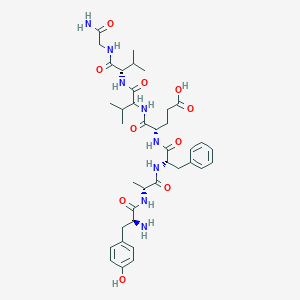
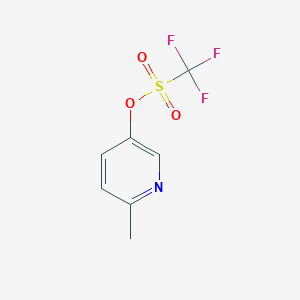
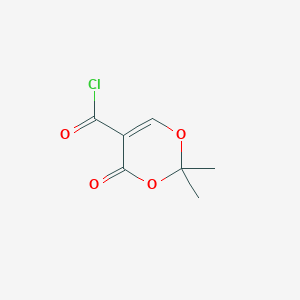
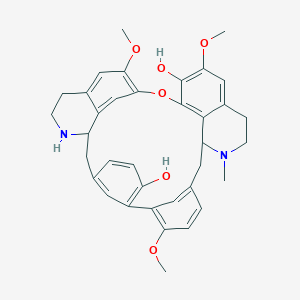
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
